molecular formula C17H21ClN2O2S B4928719 (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B4928719
M. Wt: 352.9 g/mol
InChI Key: FDWMANKWEAWZQM-KBPBESRZSA-N
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Description

(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a synthetic organic compound that features a complex molecular structure. It contains a benzothiophene ring, a morpholine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2S/c18-17-12-3-1-2-4-15(12)23-16(17)11-19-9-13(14(21)10-19)20-5-7-22-8-6-20/h1-4,13-14,21H,5-11H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWMANKWEAWZQM-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene ring, followed by the introduction of the chloro substituent. The morpholine and pyrrolidine rings are then synthesized and attached to the benzothiophene core through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs, particularly those targeting specific pathways or diseases.

Industry

In the industrial sector, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol include other benzothiophene derivatives, morpholine-containing compounds, and pyrrolidine-based molecules.

Uniqueness

What sets this compound apart is its unique combination of these three structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.

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